![molecular formula C9H11N3OS B8491411 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B8491411.png)
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
The synthesis of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are explored for use in agricultural chemicals due to their herbicidal properties.
Mécanisme D'action
The mechanism of action of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity through key hydrogen bond interactions . This inhibition affects various signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
5-Methoxythiazolo[4,5-b]pyridin-2-amine: Synthesized through similar cyclization methods, this compound also exhibits significant biological activities.
Thiazolo[4,5-b]pyridine derivatives: These compounds share the fused heterocyclic scaffold and exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
5-propan-2-yloxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-5(2)13-7-4-3-6-8(12-7)14-9(10)11-6/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
UOFLBHHNRQELJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC2=C(C=C1)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




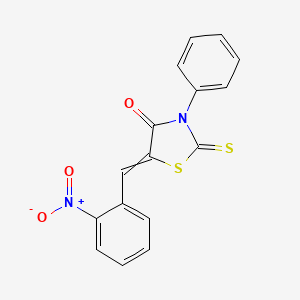


![3-Amino-8-methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8491392.png)
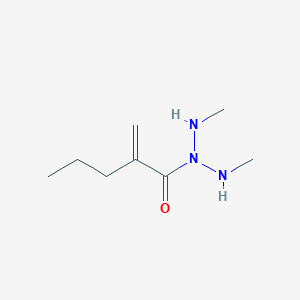
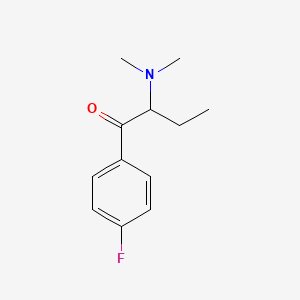
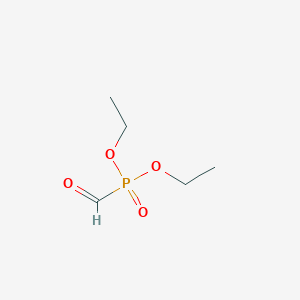
![3-Pyridinamine, 2-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B8491410.png)
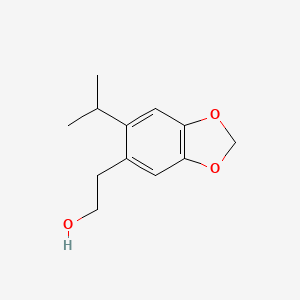
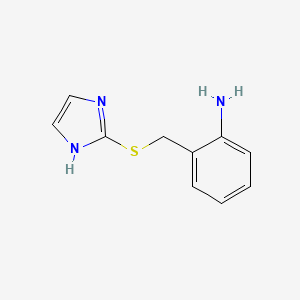
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde](/img/structure/B8491432.png)
![7-[(4-Chlorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8491436.png)
